![molecular formula C8H9N3 B1479912 6-ciclopropil-1H-imidazo[1,2-b]pirazol CAS No. 2098023-05-1](/img/structure/B1479912.png)

6-ciclopropil-1H-imidazo[1,2-b]pirazol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazoles can be performed using a facile and efficient one-pot three-component reaction . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold can be achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazoles include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del 6-ciclopropil-1H-imidazo[1,2-b]pirazol:

Aplicaciones antimicrobianas

Se ha informado que los derivados del this compound exhiben propiedades antimicrobianas. Estos compuestos se pueden sintetizar y probar contra diversas cepas bacterianas y fúngicas para determinar su eficacia como posibles agentes antimicrobianos .

Actividad anticancerígena

La investigación ha indicado que ciertos derivados del this compound poseen actividades anticancerígenas. Se pueden diseñar para dirigirse a líneas celulares cancerosas específicas y evaluarse su capacidad para inhibir el crecimiento tumoral .

Propiedades antiinflamatorias

El potencial antiinflamatorio del this compound es otra área de interés. Estos compuestos se pueden evaluar por su efectividad en la reducción de la inflamación en varios modelos de enfermedades .

Efectos neuroprotectores

Algunos derivados del this compound han mostrado promesa como agentes neuroprotectores. Se podrían explorar para el tratamiento de enfermedades neurodegenerativas como el Alzheimer .

Mejora de la solubilidad en el diseño de fármacos

El compuesto se ha utilizado para mejorar la solubilidad de los fármacos en medios acuosos. Un ejemplo es su uso en la síntesis de un isóstero del fármaco indolílico pruvanserina, que resultó en una solubilidad significativamente mejorada .

Aplicaciones antivirales

También se están explorando las propiedades antivirales de los derivados del this compound, particularmente su efectividad contra las infecciones por VIH .

Efectos antidiabéticos

La investigación sobre los efectos antidiabéticos de los derivados del pirazol, incluido el this compound, está en curso. Estos compuestos pueden ofrecer nuevos enfoques para el manejo de la diabetes .

Desarrollo de sensores químicos

Los derivados del pirazol se han investigado por su posible uso como sensores químicos. La sustitución de extracción de electrones en el grupo arilo es un factor clave para determinar su sensibilidad y especificidad para varios iones .

Cada una de estas aplicaciones representa un campo único donde el this compound y sus derivados pueden contribuir significativamente a la investigación y el desarrollo científicos.

Direcciones Futuras

The future directions for “6-cyclopropyl-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its potential as a non-classical isostere of indole . This is motivated by the often low solubility and metabolic stability of indole . The promising indolyl drug pruvanserin has been discontinued in phase II clinical trials as a drug for the treatment of insomnia . The corresponding 1H-imidazo[1,2-b]pyrazole isostere was predicted to display improved solubility in physiological media .

Mecanismo De Acción

The mode of action of these compounds often involves interactions with biological targets, leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific targets of the compound .

Biochemical pathways affected by these compounds could vary widely, again depending on the specific targets of the compound. The downstream effects would be related to the roles of these pathways in cellular function .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the bioavailability of the compound. These properties can be affected by various factors, including the chemical structure of the compound, the route of administration, and individual patient factors .

The molecular and cellular effects of the compound’s action would be the result of its interactions with its targets and its effects on biochemical pathways .

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of the compound .

Análisis Bioquímico

Biochemical Properties

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activities. Additionally, 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole may interact with proteins involved in cell signaling pathways, affecting the downstream signaling processes .

Cellular Effects

The effects of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolism .

Dosage Effects in Animal Models

The effects of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole is effective without causing harm .

Metabolic Pathways

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, this compound may inhibit or activate enzymes involved in the metabolism of nucleotides, amino acids, or lipids . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are essential for its biological activity. This compound is transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Propiedades

IUPAC Name |

6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-6(1)7-5-8-9-3-4-11(8)10-7/h3-6,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKIREIBMSVPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=NC=CN3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479830.png)

![2-(3-(piperidin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479831.png)

![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479836.png)

![1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479837.png)

![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479838.png)

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1479839.png)

![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479840.png)

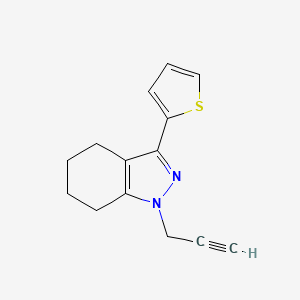

![1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479841.png)

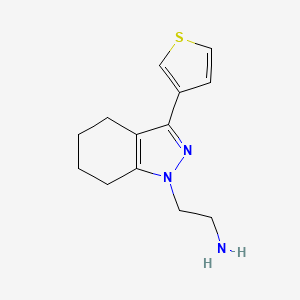

![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479843.png)

![1-Methyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479846.png)

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479851.png)

![1-Methyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479852.png)